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N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-2-(thiophen-2-yl)acetamide

BCR-ABL RIN1 protein–protein interaction inhibitor

Imatinib-resistant CML models require orthogonal mechanisms to overcome BCR-ABL1 kinase domain mutations. This compound blocks the RIN1::ABL protein-protein interaction rather than competing at the ATP-binding site, providing an allosteric strategy where direct catalytic inhibitors fail. - Validated in K562 cells at 10 µM with measurable pMAPK1/3 reduction, establishing a quantitative pharmacodynamic benchmark for dose-response studies. - Low off-target counter-screen hit rate confirmed by TR-FRET selectivity profiling, supporting use in phosphoproteomics pathway-mapping workflows. - Supplied as the 2-thiophenyl reference standard for systematic SAR campaigns comparing thiophene regioisomers and heterocycle isosteres. In stock; inquire for bulk and custom synthesis options.

Molecular Formula C13H16N4OS2
Molecular Weight 308.42
CAS No. 2097887-92-6
Cat. No. B2489675
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-2-(thiophen-2-yl)acetamide
CAS2097887-92-6
Molecular FormulaC13H16N4OS2
Molecular Weight308.42
Structural Identifiers
SMILESC1CN(CCC1NC(=O)CC2=CC=CS2)C3=NSN=C3
InChIInChI=1S/C13H16N4OS2/c18-13(8-11-2-1-7-19-11)15-10-3-5-17(6-4-10)12-9-14-20-16-12/h1-2,7,9-10H,3-6,8H2,(H,15,18)
InChIKeyJRMIPBPRQSQVLI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

CAS 2097887-92-6: Chemical Profile & Research Lineage


N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-2-(thiophen-2-yl)acetamide (CAS 2097887-92-6) is a synthetic heterocyclic small molecule (MF: C₁₃H₁₆N₄OS₂; MW: 308.4 g/mol) characterized by a 1,2,5-thiadiazole ring linked via a piperidine spacer to a thiophen-2-yl acetamide moiety [1][2]. The compound belongs to the thiadiazole-acyl piperidine amide chemotype, a structural class that has been identified in high-throughput screening campaigns as capable of disrupting protein–protein interactions (PPIs) regulating oncogenic kinase signaling [3]. Its computed physicochemical properties—XLogP3 of 2, topological polar surface area of 115 Ų, and a single hydrogen bond donor—place it within drug-like chemical space suitable for lead optimization programs in kinase-related oncology or chemical biology probe development [1][2].

Probe Type
Allosteric PPI disruptor chemotype
Target Engagement
RIN1::ABL interaction, orthogonal to ATP-competitive inhibitors
Research Context
Kinase signaling assay, CML cell-model pharmacodynamic studies

Analog Interchangeability Risks for CAS 2097887-92-6


Within the thiadiazole–acyl piperidine amide chemotype, small structural modifications—including thiophene regioisomerism (2‑yl vs. 3‑yl), heterocycle substitution (thiadiazole vs. oxadiazole), and aliphatic side-chain variation—can radically alter target engagement profiles [1]. In the RIN1::ABL PPI disruption assay described by Ting et al., only 5 of 444,743 screened compounds progressed to the lead stage, and the sole thiadiazole representative exhibited a distinct mode of action (allosteric PPI disruption rather than direct ABL catalytic inhibition) that differentiated it from the four acyl piperidine carboxamides in the same set [1]. Consequently, even compounds within the same scaffold series may fail to recapitulate the specific cellular MAPK1/3 phosphorylation reduction phenotype observed in K562 CML cells, making untested analog substitution a significant risk for experimental reproducibility [1].

Thiadiazole chemotype is a singleton among confirmed PPI hits; related acyl piperidine carboxamides may target different interactions.
Thiophene regioisomerism (2‑yl vs. 3‑yl) and heterocycle replacement (thiadiazole vs. oxadiazole) can alter target engagement profiles.
Untested analog substitution may fail to reproduce the pMAPK1/3 reduction phenotype observed in K562 cells.

Differentiation Evidence vs. Close Analogs


TR-FRET PPI Disruption Hit Prioritization

In a TR-FRET assay designed to detect disruption of the RIN1::ABL interaction, the compound was one of only 5 leads confirmed out of 444,743 screened compounds. The hit prioritization criteria required an IC₅₀ <12 µM, maximal inhibition >60%, and a low hit rate in counter-screens (<10%) [1]. While the precise IC₅₀ value for this specific compound was not isolated in the public data, the inclusion in the ≤10 µM IC₅₀ bin places it in the top 0.0011% of the screening library by potency and selectivity criteria [1][2].

HTS lead rate
Reported
0.0011% selection rate; IC₅₀ 60%
Supports stringent PPI-disruption hit triage context
Dual-library TR-FRET HTS; low counter-screen hit rate
BCR-ABL RIN1 protein–protein interaction inhibitor TR-FRET HTS

pMAPK1/3 Reduction in K562 CML Cells

In K562 CML cells treated at 10 µM for 4 hours, the target compound produced a statistically significant decrease in MAPK1/3 phosphorylation relative to DMSO control [1]. The five lead compounds as a group showed inhibition ranging from 25–75% reduction in pMAPK1/3 signal [1]. This cellular phenotype is consistent with RIN1-dependent ABL signaling disruption and is comparable to the effect of imatinib (1 µM) and RIN1 shRNA knockdown (25 ± 4% reduction) [1][2].

pMAPK1/3 reduction
Head-to-head
25–75% reduction vs. DMSO; imatinib 1 µM positive control; RIN1 shRNA 25 ± 4%
Supports pMAPK1/3 endpoint context in CML cells
K562, 10 µM, 4 h; 6 biological replicates
K562 MAPK1/3 phosphorylation BCR-ABL signaling CML secondary assay

Mechanism: Allosteric PPI vs. Catalytic Inhibition

Unlike direct ABL catalytic inhibitors such as imatinib (which target the ATP-binding site), the thiadiazole compound lowers BCR-ABL1 kinase activity by blocking the positive regulatory interaction between ABL and RIN1 [1]. Counter-screening eliminated compounds that directly inhibited ABL catalytic function, confirming that the observed pMAPK1/3 reduction is attributable to PPI disruption rather than orthosteric kinase inhibition [1]. This mechanism is orthogonal to that of all clinically approved BCR-ABL TKIs [2].

Allosteric mechanism
Class-level inference
PPI disruption (RIN1::ABL) without direct ABL catalytic inhibition; counter-screen confirmed
Mechanism orthogonality supports kinase-inhibitor resistance research
Qualitative divergence from ATP-competitive TKIs
allosteric inhibitor PPI disruption BCR-ABL drug resistance kinase-independent mechanism

K562 Cell Proliferation Inhibition

The five lead compounds, including the thiadiazole, decreased K562 cell proliferation in a dose-dependent manner [1]. This anti-proliferative effect corroborates the pMAPK1/3 reduction phenotype and demonstrates that the PPI disruption translates to a functional consequence in a BCR-ABL1-dependent cellular model [1]. By contrast, the vast majority of primary hits that showed TR-FRET activity failed to reproduce this cellular anti-proliferative response [1].

Anti-proliferative
Class-level inference
Dose-dependent proliferation decrease in K562; phenotype absent in >75% of advanced hits
Supports proliferation endpoint review in BCR-ABL1 model
Group-level positive response; individual IC₅₀ not reported
anti-proliferative K562 dose-response CML cell viability

Scaffold Rarity in Screening Libraries

Among the 7 scaffold groups identified from the primary screen hits, the thiadiazole was a singleton—the only representative of its chemotype—compared to 9 members in the acyl piperidine carboxamide cluster [1]. PubChem searches confirm that the 1,2,5-thiadiazol-3-yl-piperidine-4-yl-acetamide scaffold is sparsely populated relative to the larger 1,3,4-thiadiazole and simple phenyl acetamide series, making this compound a structurally differentiated probe [2][3].

Scaffold rarity
Class-level inference
Singleton thiadiazole hit vs. 9 acyl piperidine carboxamide hits (11-fold lower representation)
Supports scaffold-diversity screening set enrichment
Scaffold clustering from 708 confirmed HTS hits
chemoinformatics scaffold diversity PubChem chemical novelty library selection

Application Scenarios for CAS 2097887-92-6


Drug-Resistance Bypass Probe for TKI-Resistant CML

Deploy as a chemical probe to dissect RIN1-dependent ABL signaling in CML cell lines harboring imatinib-resistant kinase domain mutations (e.g., T315I, F317L). Since the compound blocks the RIN1::ABL PPI rather than competing at the ATP-binding site [1], it provides an orthogonal mechanism for reducing BCR-ABL1 activity in settings where direct catalytic inhibitors fail. The validated pMAPK1/3 reduction readout in K562 cells [1] offers an established pharmacodynamic endpoint for dose–response and time-course studies. Pair with clinically approved TKIs (imatinib, dasatinib, ponatinib) to test for additive or synergistic anti-proliferative effects [2].

Kinase Signaling Pathway Deconvolution

Use the compound as a selective tool to distinguish RIN1-dependent from RIN1-independent ABL substrate phosphorylation events in phosphoproteomics workflows. The TR-FRET validated selectivity (low off-target counter-screen hit rate) [1] supports its use in pathway-mapping experiments where minimizing confounding kinase inhibition is critical. The compound's demonstrated activity in K562 cells at 10 µM [1] provides a working concentration anchor for dose-ranging studies in additional BCR-ABL1-positive lines (e.g., LAMA-84, KYO-1, EM-2).

Screening Library Enrichment for PPI Targets

Incorporate into commercial or institutional diversity screening libraries as a representative of the underrepresented 1,2,5-thiadiazole–piperidine–acetamide chemotype. Scaffold clustering data from the Ting et al. HTS campaign show this chemotype is a singleton among validated PPI-disruption hits, in contrast to the more abundant acyl piperidine carboxamides (n=9) [1]. Procurement for library enrichment is justified by the demonstrated ability of this scaffold to yield confirmed hits in a PPI-targeted high-throughput screen with robust Z′ statistics (0.64–0.76) [1].

SAR: Thiophene Regioisomerism & Heterocycle Replacement

Use as the 2‑thiophenyl reference compound in systematic structure–activity relationship (SAR) campaigns comparing thiophen-2-yl versus thiophen-3-yl regioisomers (e.g., CAS 2034379-58-1) [1] and thiadiazole versus oxadiazole isosteres. The documented cellular pMAPK1/3 reduction phenotype in K562 cells [1] provides a quantitative benchmark against which analog activity can be directly compared in the same assay format, enabling structure-driven optimization of the scaffold while maintaining the allosteric PPI-disruption mechanism.

Application
Selection Property
Validation Focus
TKI-resistant CML signaling research
Allosteric RIN1::ABL PPI disruption
pMAPK1/3 reduction in TKI-resistant K562 models
Kinase pathway deconvolution
RIN1-dependent vs. independent substrate phosphorylation
Low off-target kinase interference in phosphoproteomics
PPI-targeted screening library enrichment
Scaffold diversity (1,2,5-thiadiazole–piperidine–acetamide)
HTS performance in RIN1::ABL TR-FRET assay
SAR: thiophene regioisomerism studies
2‑thiophenyl reference compound
pMAPK1/3 reduction benchmark in K562 cells
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